molecular formula C26H21Cl4N3O3 B11042881 1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (3,4-dichlorophenyl)carbamate

1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (3,4-dichlorophenyl)carbamate

Cat. No.: B11042881
M. Wt: 565.3 g/mol
InChI Key: MVILIWVRKZQCEO-UHFFFAOYSA-N
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Description

1-[(3,4-dichloroanilino)carbonyl]-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl N-(3,4-dichlorophenyl)carbamate is a complex organic compound that features a quinoline core substituted with dichloroaniline and dichlorophenyl carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dichloroanilino)carbonyl]-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl N-(3,4-dichlorophenyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The use of specialized reactors and catalysts ensures high yield and purity. Additives are often used to prevent dehalogenation during production, and reactors are fabricated with special steel alloys to inhibit corrosion .

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-dichloroanilino)carbonyl]-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl N-(3,4-dichlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various quinoline derivatives, amines, and substituted carbamates .

Scientific Research Applications

1-[(3,4-dichloroanilino)carbonyl]-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl N-(3,4-dichlorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3,4-dichloroanilino)carbonyl]-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, inhibiting their activity. This can disrupt various cellular processes, leading to therapeutic effects in the case of disease treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,4-dichloroanilino)carbonyl]-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl N-(3,4-dichlorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H21Cl4N3O3

Molecular Weight

565.3 g/mol

IUPAC Name

[1-[(3,4-dichlorophenyl)carbamoyl]-2,2,4-trimethylquinolin-6-yl] N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C26H21Cl4N3O3/c1-14-13-26(2,3)33(24(34)31-15-4-7-19(27)21(29)10-15)23-9-6-17(12-18(14)23)36-25(35)32-16-5-8-20(28)22(30)11-16/h4-13H,1-3H3,(H,31,34)(H,32,35)

InChI Key

MVILIWVRKZQCEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC(=C(C=C4)Cl)Cl)(C)C

Origin of Product

United States

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